molecular formula C15H11Cl3N2OS B4943040 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B4943040
M. Wt: 373.7 g/mol
InChI Key: SULPZBMRRULJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, commonly known as 'AG490', is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It is a potent and selective inhibitor of JAK2, which plays a crucial role in the regulation of cytokine signaling pathways. AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

AG490 is a potent and selective inhibitor of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2, which plays a crucial role in the regulation of cytokine signaling pathways. 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2 is a tyrosine kinase that is activated by cytokine receptors and phosphorylates STAT proteins, leading to their activation and translocation to the nucleus. AG490 inhibits the activation of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2 by binding to its ATP-binding site and preventing the phosphorylation of STAT proteins. This leads to the inhibition of cytokine signaling pathways and the downstream effects of cytokine signaling, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
AG490 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. AG490 has also been shown to have anti-inflammatory effects by inhibiting the activation of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide/STAT signaling pathways. In addition, AG490 has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

AG490 has several advantages for lab experiments. It is a potent and selective inhibitor of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2, which makes it a valuable tool for investigating the role of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2 in various biological processes. AG490 is also relatively easy to synthesize and is commercially available. However, there are also some limitations to the use of AG490 in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, AG490 has poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of AG490. One area of research is the development of more potent and selective 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2 inhibitors. Another area of research is the investigation of the role of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide2 in various diseases, including cancer, inflammation, and autoimmune disorders. AG490 has also been investigated for its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, the development of new delivery methods for AG490 may improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

AG490 can be synthesized using a multi-step process involving the reaction of 4-methylbenzoyl chloride with potassium thiocyanate to form 4-methylbenzoyl isothiocyanate, which is then reacted with 2,4,5-trichloroaniline to form the intermediate compound 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. AG490 has also been shown to have anti-inflammatory effects by inhibiting the activation of 4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide/STAT signaling pathways. In addition, AG490 has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

4-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2OS/c1-8-2-4-9(5-3-8)14(21)20-15(22)19-13-7-11(17)10(16)6-12(13)18/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULPZBMRRULJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

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